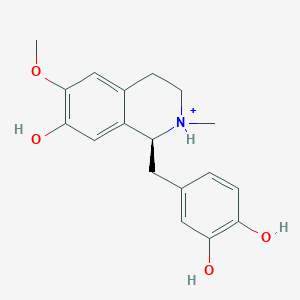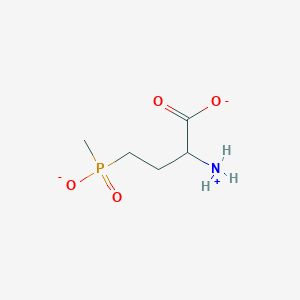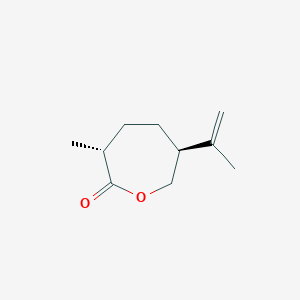
(3R,6S)-6-isopropenyl-3-methyloxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6S)-6-isopropenyl-3-methyloxepan-2-one is an optically active form of 6-isopropenyl-3-methyloxepan-2-one having (3R,6S)-configuration.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Polyoxypeptins : (3R,6S)-6-isopropenyl-3-methyloxepan-2-one has been utilized in the synthesis of the acyl side chain segment of polyoxypeptins. This process involves a stereoselective synthesis from chiral 2,3-epoxy alcohol, highlighting its role in the production of novel cyclodepsipetides with potential biological activities (Makino et al., 2002).
Ring Expansion and Contraction : Research has shown interesting chemical behaviors in derivatives of this compound, such as ring expansion and contraction, which are crucial for understanding its chemical reactivity and potential applications in synthetic chemistry (Yamaguchi et al., 1997).
Biomedical and Biological Applications
Support for Dopamine Neurons : A study reported the synthesis of monoepoxides of this compound, demonstrating its potential to promote the survival of cultured dopamine neurons. This suggests possible applications in neuroprotective and neurorestorative treatments, especially in conditions like Parkinson's disease (Ardashov et al., 2019).
Biodegradable Poly(ester-ether)s : The compound has been investigated in the context of creating biodegradable polymers. Specifically, it played a role in the ring-opening polymerization of certain compounds, paving the way for biomedical applications like drug delivery systems (Lochee et al., 2010).
Chemical Communication in Insects
- Role in Insect Pheromones : A derivative of this compound has been identified in the study of chemical communication in mating behavior of certain ant species. This underscores its role in the complex pheromonal communication systems in insects (Castracani et al., 2008).
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(3R,6S)-3-methyl-6-prop-1-en-2-yloxepan-2-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)9-5-4-8(3)10(11)12-6-9/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1 |
InChI Key |
BBKYOZJVRPOMGL-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](COC1=O)C(=C)C |
Canonical SMILES |
CC1CCC(COC1=O)C(=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1261745.png)

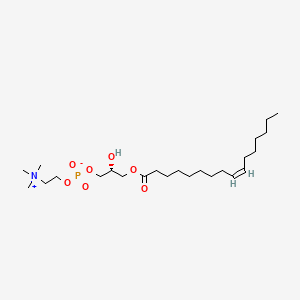
![2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B1261749.png)
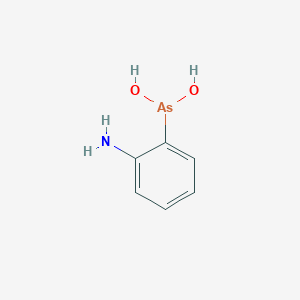

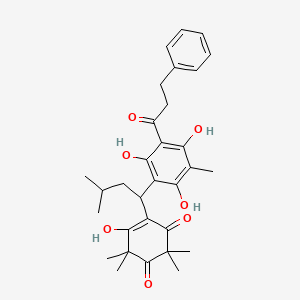

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B1261755.png)

![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-[2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]ethyl]-3-phenylpropanamide](/img/structure/B1261757.png)
